Chlorophenylsilane

Overview

Description

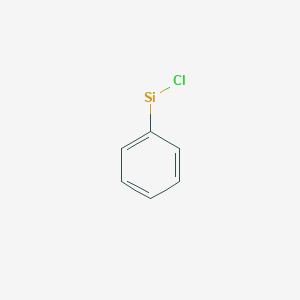

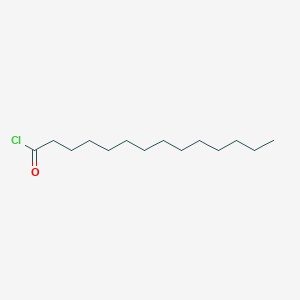

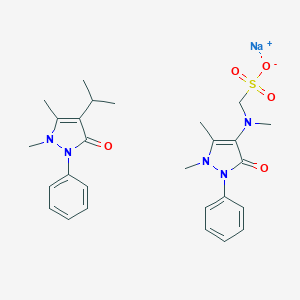

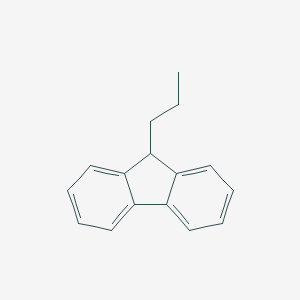

Chlorophenylsilane, with the chemical formula C6H5SiH2Cl, is an organosilicon compound that features a phenyl group attached to a silicon atom, which is also bonded to two hydrogen atoms and one chlorine atom. This compound is a member of the chlorosilane family, known for their reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophenylsilane can be synthesized through the reaction of phenyltrichlorosilane with a reducing agent such as lithium aluminium hydride. The reaction proceeds as follows:

PhSiCl3+LiAlH4→PhSiH2Cl+LiCl+AlCl3

where Ph represents the phenyl group (C6H5) .

Industrial Production Methods: In industrial settings, this compound is typically produced by the direct process, which involves the reaction of phenyl chloride with silicon in the presence of a copper catalyst. This method allows for large-scale production and is commonly used in the manufacture of various organosilicon compounds .

Chemical Reactions Analysis

Types of Reactions: Chlorophenylsilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrogen chloride.

Reduction: Can be reduced to phenylsilane using reducing agents like lithium aluminium hydride.

Substitution: The chlorine atom can be substituted with other groups, such as alkoxy or amino groups, through nucleophilic substitution reactions

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Reduction: Lithium aluminium hydride in anhydrous conditions.

Substitution: Nucleophiles such as alcohols or amines under mild conditions.

Major Products Formed:

Hydrolysis: Phenylsilanol and hydrogen chloride.

Reduction: Phenylsilane.

Substitution: Various substituted phenylsilanes depending on the nucleophile used

Scientific Research Applications

Chlorophenylsilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of chlorophenylsilane primarily involves its reactivity with various nucleophiles and reducing agents. The silicon-chlorine bond is highly reactive, making it susceptible to nucleophilic attack, leading to the formation of various substituted silanes. In biological applications, this compound-functionalized surfaces enhance the immobilization and binding capacity of proteins, such as antibodies, through controlled orientation and increased surface area .

Comparison with Similar Compounds

Phenylsilane (C6H5SiH3): Similar structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Chlorodiphenylsilane (C12H10SiCl): Contains two phenyl groups, leading to different reactivity and applications.

Trichlorophenylsilane (C6H5SiCl3): Contains three chlorine atoms, making it more reactive and useful in different synthetic applications.

Uniqueness: this compound is unique due to its balanced reactivity, allowing it to participate in a variety of chemical reactions while maintaining stability. Its ability to form functionalized surfaces and its role as a precursor in the synthesis of advanced materials highlight its versatility and importance in both research and industrial applications .

Properties

IUPAC Name |

chloro(phenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWIIOQJUKRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-75-1 | |

| Record name | (Chlorosilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to produce chlorophenylsilane and its derivatives?

A1: this compound serves as a versatile precursor in organosilicon chemistry. It can be synthesized by reacting phenylsilane with hydrogen chloride in the presence of aluminum chloride (AlCl3) as a catalyst in diethyl ether. [, ] This method allows for the controlled chlorination of phenylsilane.

Q2: How does this compound behave in palladium-catalyzed cross-coupling reactions?

A2: this compound acts as an effective organometallic reagent in palladium-catalyzed cross-coupling reactions with aryl halides. [] This reaction proceeds efficiently in the presence of tetrabutylammonium fluoride and a controlled amount of water in toluene. Interestingly, one chloride ligand on the silicon atom in this compound is sufficient for activation by fluoride, enabling the transfer of up to three phenyl groups from silicon to the aryl halide. []

Q3: What are the applications of this compound-derived materials?

A3: this compound derivatives, specifically this compound-functionalized magnetic nanoparticles (CPTMS@MNPs), have shown promise in antibody purification. [] These nanoparticles, with a size of around 20 nm, offer a higher surface area to volume ratio compared to commercially available magnetic microparticles (approximately 2.8 μm). Consequently, CPTMS@MNPs demonstrate a significant enhancement in protein A immobilization and antibody binding capacity. [] This application highlights the potential of this compound derivatives in bioseparation and biomedical applications.

Q4: Are there any environmental concerns associated with this compound?

A4: Yes, studies have indicated the presence of unintentional polychlorinated biphenyls (PCBs) in this compound, raising concerns about potential contamination in environmental samples. [] PCBs are persistent organic pollutants known for their toxicity and bioaccumulation potential, posing significant risks to human health and the environment. This finding underscores the importance of careful sourcing, handling, and disposal of this compound to minimize its environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)